Product packaging for Dehydrololiolide(Cat. No.:CAS No. 19355-58-9)

Dehydrololiolide

Cat. No.: B1588472
CAS No.: 19355-58-9
M. Wt: 194.23 g/mol
InChI Key: DJSMGUVSIWKZJW-UHFFFAOYSA-N
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Description

Dehydrololiolide is a sesquiterpene lactone found in several medicinal plants. It serves as an important natural product reference standard in phytochemical and pharmacological research. Recent studies highlight its significant biological activities, particularly its anticholinesterase potential, which suggests relevance for investigating therapeutic approaches for neurological conditions . Research into its closely related analog, Loliolide, reveals promising neuroprotective properties. Studies show that Loliolide can protect against neurological cell death induced by neurotoxins, with mechanisms involving mitochondrial protection, reduction of oxidative stress and apoptosis, and inhibition of the NF-κB pathway . This underscores the research value of this class of compounds in neuroscience. This compound is also recognized as a potential anti-aging bioagent . The compound is identified in various plant species, including the herb Clerodendranthus spicatus and the green seaweed Codium tomentosum , reflecting its broad distribution in nature. Its molecular formula is C11H14O3, and its CAS registry number is 1133-04-6 . For qualified researchers, this compound provides a valuable tool for exploring natural product chemistry, neuropharmacology, and drug discovery. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O3 B1588472 Dehydrololiolide CAS No. 19355-58-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,4,7a-trimethyl-5,7-dihydro-1-benzofuran-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-10(2)5-7(12)6-11(3)8(10)4-9(13)14-11/h4H,5-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJSMGUVSIWKZJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)CC2(C1=CC(=O)O2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19355-58-9
Record name Dehydrololiolide, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019355589
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DEHYDROLOLIOLIDE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G0MGI87MHI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Natural Occurrence and Biodiversity Sourcing for Research

Terrestrial Plant Origins

The isolation of Dehydrololiolide has been documented across various plant families, highlighting its widespread distribution in the terrestrial plant kingdom.

The first reported isolation of this compound was from Nicotiana tabacum, the primary species of tobacco. mdpi.comresearchgate.netresearchgate.net This initial discovery established a critical reference point for subsequent phytochemical studies. Research on Nicotiana species often focuses on their complex profile of specialized metabolites, which includes a large family of diterpene glycosides known as 17-hydroxygeranyllinalool diterpene glycosides (HGL-DTGs). nih.gov The identification of this compound in N. tabacum underscores the chemical diversity within this genus, which is a model for studying plant defense mechanisms. mdpi.comnih.gov

This compound has been identified as a chemical constituent of Nephrolepis exaltata, commonly known as the Boston fern. mdpi.comresearchgate.net This fern, native to tropical regions, is widely cultivated and has naturalized in various habitats. nzflora.info Phytochemical screenings of N. exaltata have revealed the presence of various compounds, including terpenoids. researchgate.net The isolation of this compound from this species adds to the known chemical inventory of this common ornamental and invasive plant. mdpi.comresearchgate.net

Research into the allelopathic potential of Elaeocarpus floribundus has led to the identification of this compound as one of its active chemical constituents. researchgate.netresearchgate.net Studies involving aqueous methanolic extracts from the leaves of this tree demonstrated significant growth-inhibitory effects against various test plant species. researchgate.netresearchgate.net Through extensive chromatographic separation, this compound (referred to in one study as (−)-Dehydrololiolide) was isolated along with several other phytotoxic compounds. researchgate.net This research indicates that this compound may contribute to the plant's allelopathic characteristics. researchgate.net

Table 1: Allelopathic Compounds Identified in Elaeocarpus floribundus

Compound NameClassificationNote
This compoundMonoterpene LactoneIdentified as an active allelopathic substance. researchgate.net
Loliolide (B148988)Monoterpene LactoneAlso isolated from the plant extracts. researchgate.net
(+)-DehydrovomifoliolApocarotenoidIdentified alongside this compound. researchgate.net
5,6-Epoxy-3-hydroxy-7-megastigmen-9-oneMegastigmaneIsolated during phytochemical investigation. researchgate.net
ElaeocarpunoneNot specifiedCharacterized as a novel compound from this species. researchgate.net

This compound is also found in Fissistigma retusum. mdpi.comresearchgate.netresearchgate.net Its identification in this species contributes to the broader understanding of the distribution of this compound within the plant kingdom. mdpi.com

Investigations into the invasive characteristics of Ludwigia decurrens, a wetland plant in the Onagraceae family, have identified this compound as a key allelochemical. mdpi.commdpi.com This species negatively impacts rice production by suppressing the growth of Oryza sativa (rice) and associated paddy weeds like Echinochloa crus-galli. mdpi.comresearchgate.net Bioassay-guided separation of aqueous methanol (B129727) extracts from whole L. decurrens plants led to the isolation of both this compound and Loliolide. mdpi.com

Research has shown that this compound inhibits the coleoptile and root growth of both O. sativa and E. crus-galli in a concentration-dependent manner. mdpi.com The concentrations required for 50% growth inhibition (IC₅₀) were determined for both rice and a common weed, demonstrating its role in the plant's competitive advantage. mdpi.com

Table 2: IC₅₀ Values of this compound from Ludwigia decurrens on Seedling Growth

Test Plant SpeciesPlant PartIC₅₀ Value (mM)
Oryza sativa (Rice)Coleoptile0.097 mdpi.com
Oryza sativa (Rice)Root0.083 mdpi.com
Echinochloa crus-galliColeoptile0.297 mdpi.com
Echinochloa crus-galliRoot0.255 mdpi.com

Phytochemical studies of the whole plant of Viola yedoensis have successfully isolated this compound. nih.govmdpi.com In one study, this compound was one of seven compounds identified, with its isolation from V. yedoensis being reported as a first for the species at that time. nih.govresearchgate.net This plant is a source of a wide array of chemical constituents, including flavonoids, coumarins, and terpenoids. mdpi.com this compound is classified among the monoterpene lactones found in this species, alongside the structurally related Loliolide. mdpi.comoup.com

Brassaiopsis glomerulata

Marine Organism Isolation

The marine environment is another significant reservoir for this compound, where it is often found as a metabolite derived from carotenoids. biosynth.com

This compound has been identified in marine algae. biosynth.com Research on the brown alga Undaria pinnatifida has led to the isolation of several carotenoid metabolites, including derivatives of loliolide. researchgate.net The closely related compound, loliolide, has been specifically isolated from Undaria pinnatifida. researchgate.netresearchgate.net Further studies have confirmed the presence of this compound in other brown algae, such as Sargassum fusiforme. dokumen.pubmdpi.com

The compound is known to be sourced from microorganisms that inhabit marine ecosystems. biosynth.com Research has also led to the isolation of this compound from marine invertebrates, which often host symbiotic microorganisms capable of producing such secondary metabolites. For instance, a chemical investigation of a Red Sea sponge from the genus Spongia resulted in the isolation of this compound along with loliolide and other nor-sesquiterpenes. nih.gov

Marine OrganismClassificationNoteReference
Undaria pinnatifidaBrown Alga (Phaeophyceae)Source of loliolide derivatives. researchgate.net
Sargassum fusiformeBrown Alga (Phaeophyceae)Isolated as a bioactive component. dokumen.pubmdpi.com
Spongia sp.Marine Sponge (Porifera)Isolated from a Red Sea sponge. nih.gov
Marine MicroorganismsMicroorganismGeneral documented source. biosynth.com

Marine Sponges (e.g., Spongia species)

Marine sponges of the genus Spongia have been identified as a rich source of novel secondary metabolites, including terpenoids. mdpi.comresearchgate.net Chemical investigations into members of this genus have led to the isolation of this compound. For instance, a study on a South China Sea marine sponge, Spongia sp., resulted in the identification of this compound alongside other C11 and C13 nor-sesquiterpenes like loliolide and dehydrovomifoliol (B108579). mdpi.comnih.gov Sponges from the order Dictyoceratida, to which the genus Spongia belongs, are recognized as significant sources of marine natural products. nih.gov The discovery of this compound in these organisms highlights the biochemical diversity within marine invertebrates and their potential as a resource for novel compounds. mdpi.com

Other Biological Isolations (e.g., Carotenoid Derivatives in Various Organisms)

This compound is frequently identified as a metabolite resulting from the oxidative breakdown of carotenoids in various organisms. Its isolation is not limited to marine life; it has been extensively found in terrestrial plants. The first reported isolation of this compound was from Nicotiana tabacum (tobacco). mdpi.comnih.govresearchgate.net Since then, it has been identified in a wide range of plant species.

Research has documented its presence in the leaves of Nephrolepis exaltata and the invasive species Ludwigia decurrens. mdpi.comresearchgate.net It has also been isolated from Elaeocarpus floribundus, where it was identified as an allelopathic compound. nih.govresearchgate.net Further phytochemical studies have confirmed its presence in Clerodendranthus spicatus and Brassaiopsis glomerulata. frontiersin.orgcsuohio.edu In addition to higher plants, this compound has been found in marine algae, which are known for their high carotenoid content. researchgate.net The widespread occurrence of this compound across different biological taxa underscores its origin as a common degradation product of carotenoids.

Data Tables

Table 1: Selected Natural Sources of this compound

Category Genus/Species Common Name Reference(s)
Marine Organisms
Spongia sp. Marine Sponge mdpi.com, nih.gov
Undaria pinnatifida Brown Alga researchgate.net
Terrestrial Plants
Nicotiana tabacum Tobacco mdpi.com, nih.gov, researchgate.net
Ludwigia decurrens Water Primrose mdpi.com
Nephrolepis exaltata Sword Fern researchgate.net
Elaeocarpus floribundus Jalpai nih.gov, researchgate.net
Clerodendranthus spicatus Cat's Whiskers frontiersin.org
Brassaiopsis glomerulata csuohio.edu

Chemical Synthesis and Analog Development Methodologies

Total Synthesis Approaches of Dehydrololiolide

The total synthesis of this compound has been successfully achieved through a sequence of key reactions involving keto ester intermediates. A notable approach relies on a combination of classic organic reactions to construct the characteristic α,β-unsaturated lactone ring system.

A crucial step in the synthesis of this compound is the intramolecular aldol (B89426) reaction. This type of reaction involves a dicarbonyl compound that reacts with itself to form a cyclic product. In the context of this compound synthesis, a precursor containing two carbonyl groups is designed to cyclize, forming the six-membered ring of the this compound framework. The reaction is typically base-catalyzed, where a base abstracts an α-proton from one of the carbonyl groups to form an enolate. This enolate then acts as a nucleophile, attacking the other carbonyl group within the same molecule. The stability of the resulting five- or six-membered ring is a significant driving force for this intramolecular cyclization. Subsequent dehydration of the aldol addition product leads to the formation of the α,β-unsaturated carbonyl system characteristic of this compound.

The selection of the starting dicarbonyl compound is critical to ensure the formation of the desired ring size and substitution pattern. The regioselectivity of the enolate formation can be controlled to favor the desired cyclization pathway.

The Reformatsky reaction is another key transformation employed in the synthesis of this compound. This reaction involves the treatment of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc. The key intermediate is an organozinc reagent, often referred to as a Reformatsky enolate, which is formed by the insertion of zinc into the carbon-halogen bond of the α-halo ester. These organozinc reagents are less reactive than Grignard reagents or lithium enolates, which allows for their addition to carbonyl compounds without self-condensation or reaction with the ester functionality.

In the synthesis of this compound, a ketone precursor is reacted with an α-halo ester and zinc to form a β-hydroxy ester. This reaction can be performed under neutral conditions, which is advantageous when dealing with sensitive functional groups. The reaction mechanism proceeds through a six-membered chair-like transition state, where the zinc coordinates to the carbonyl oxygen, followed by the formation of a new carbon-carbon bond. An acidic workup then yields the final β-hydroxy ester.

Reaction Key Reagents Product Type
Reformatsky Reactionα-halo ester, Zinc (Zn)β-hydroxy ester

The Wittig reaction is utilized to introduce the exocyclic double bond found in this compound. This reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones. It involves the reaction of a carbonyl compound with a phosphorus ylide (also known as a Wittig reagent). The driving force for this reaction is the formation of the highly stable triphenylphosphine (B44618) oxide byproduct.

In the synthesis of this compound, a ketone intermediate is treated with a suitable phosphorus ylide to generate the target alkene. The stereochemistry of the resulting double bond can often be controlled by the choice of the ylide and the reaction conditions. Stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides tend to produce (Z)-alkenes.

Reformatsky Reaction Strategies

Synthesis of this compound Analogs and Derivatives

The synthetic strategies developed for this compound have been extended to produce a variety of its analogs and derivatives, which are valuable for structure-activity relationship studies and as flavor and fragrance compounds.

Loliolide (B148988), a saturated analog of this compound, and its isomers have been synthesized through various routes. One approach involves the 1,2-addition of the cerium enolate of ethyl acetate (B1210297) to 2,6,6-trimethylcyclohexenone, which serves as a common intermediate for the synthesis of loliolide, actinidiolide, and dihydroactinidiolide. Another synthetic pathway to racemic loliolide and its diastereoisomer starts from 2-bromo-2,6,6-trimethylcyclohexanone. Stereocontrolled syntheses have also been developed to obtain specific enantiomers, such as (−)-loliolide.

Dehydrovomifoliol (B108579) and Related Megastigmanes

Dehydrovomifoliol and other related megastigmanes are a class of norisoprenoids derived from the degradation of carotenoids. ufms.br Their synthesis is of interest due to their presence in various natural sources and their potential as chiral building blocks for other compounds. Synthetic strategies often focus on creating specific stereoisomers, as the biological activity of these compounds can be dependent on their absolute configuration. capes.gov.br

A number of synthetic approaches have been developed for dehydrovomifoliol and its analogs. These methods often start from readily available precursors like ionone (B8125255) isomers or isophorone. ufms.brtandfonline.com

Chemoenzymatic Synthesis of Dehydrovomifoliol

A notable approach involves a chemoenzymatic method to produce enantiomerically pure forms of dehydrovomifoliol. This strategy utilizes the inexpensive starting material, 3,4-dehydro-β-ionone, and employs a key lipase-mediated resolution step.

The process involves two main stages:

Enantio- and Regioselective Acetylation : A lipase (B570770) is used to selectively acetylate diastereoisomerically pure racemic 3,6-dihydroxy-α-ionone isomers. This enzymatic reaction yields the corresponding 3-acetoxy-derivatives.

Fractional Crystallization : The resulting acetates are then separated and their enantiomeric purity is enhanced through fractional crystallization.

These resolved chiral building blocks are then used for the synthesis of both enantiomeric forms of natural norterpenoids like dehydrovomifoliol.

Synthesis from β-Ionone Intermediate

Another synthetic route produces racemic dehydrovomifoliol (dl-dehydrovomifoliol). tandfonline.comoup.com This synthesis was developed alongside the synthesis of dl-3-Isobutyroxy-β-ionone, a proposed structure for the germination inhibitor quiesone. tandfonline.comoup.com An intermediate from the synthesis of 3-Isobutyroxy-β-ionone is utilized to synthesize dl-dehydrovomifoliol. tandfonline.comoup.com

Synthesis of Related Megastigmanes

The methodologies for synthesizing megastigmanes are diverse and have been applied to various members of this class.

Aripuanin : The first total synthesis of aripuanin, a megastigmane isolated from Ficus aripuanensis, was achieved starting from the readily available isophorone. ufms.br This multi-step synthesis demonstrates a practical pathway to a complex natural product from a simple starting material. ufms.br

Lauroside B : Synthetic efforts have been directed towards lauroside B, a megastigmane glycoside with potential biological activity. digitellinc.comtandfonline.com One approach involved the synthesis of two of its diastereomers, providing valuable compounds for structure-activity relationship studies. tandfonline.comtandfonline.com The synthesis of these analogs helps in understanding the structural requirements for biological function and can guide the development of more potent compounds. tandfonline.com

(6S, 9R)-Vomifoliol : Research focusing on the synthesis of vomifoliol, another related megastigmane, highlights the use of a phenolic oxidation/desymmetrization sequence. digitellinc.com This strategy is being explored for its potential to access a variety of megastigmane natural products. digitellinc.com

The table below summarizes key synthetic starting materials and methods for dehydrovomifoliol and related megastigmanes.

Target CompoundStarting MaterialKey Synthetic Steps/MethodsReference
Enantiomers of Dehydrovomifoliol3,4-dehydro-β-iononeLipase-mediated enantioselective acetylation; Fractional crystallization
dl-DehydrovomifoliolIntermediate from 3-Isobutyroxy-β-ionone synthesisUtilization of a common synthetic intermediate tandfonline.comoup.com
AripuaninIsophoroneTotal synthesis involving multiple steps ufms.br
Lauroside B DiastereomersCyclohexane-1,3-dioneStraightforward multi-step synthesis tandfonline.com
(6S, 9R)-VomifoliolNot specifiedPhenolic oxidation / desymmetrization sequence digitellinc.com

The synthesis of these compounds is crucial for confirming their structures, as determined from natural isolates, and for providing larger quantities for biological testing. ufms.brcapes.gov.br The development of enantioselective methods is particularly important for producing specific stereoisomers to study their unique biological properties.

Biosynthetic Pathways and Precursor Metabolism

Carotenoid Metabolism as a Biogenetic Precursor

The fundamental building blocks for dehydrololiolide are C40 carotenoids, which are essential pigments in photosynthetic organisms. nih.govaocs.org These pigments, synthesized via the isoprenoid pathway, serve as the biogenetic precursors to a diverse group of compounds known as apocarotenoids, which are formed by the oxidative cleavage of the carotenoid backbone. frontiersin.orgnih.govnih.gov this compound is a prominent member of the C13-norisoprenoid subgroup of apocarotenoids, characterized by a 13-carbon skeleton. researchgate.netresearchgate.net

Research indicates that specific carotenoids, particularly xanthophylls like lutein (B1675518) and zeaxanthin (B1683548), are the primary precursors for this compound. nih.gov The structure of this compound is directly related to the ionone (B8125255) ring structure present in these precursor molecules. The degradation process truncates the polyene chain, leaving the characteristic cyclic structure that is further modified to yield the final lactone. It is proposed that this compound forms via the oxidative degradation of lutein, potentially through an intermediate such as 3-hydroxy-β-ionone. The conversion of carotenoids into C13-norisoprenoids like this compound often correlates with a decrease in the concentration of the parent carotenoids during processes like fruit ripening. frontiersin.orgresearchgate.net

Table 1: Key Carotenoid Precursors for C13-Norisoprenoids

Precursor Compound Chemical Class Role in Biosynthesis
Lutein Xanthophyll A primary precursor for this compound and loliolide (B148988). nih.gov
Zeaxanthin Xanthophyll A precursor to various C13-norisoprenoids and can be converted from β-carotene. aocs.orgfrontiersin.org
β-Carotene Carotene A foundational C40 carotenoid that serves as a precursor to xanthophylls like zeaxanthin and other C13-norisoprenoids such as β-ionone. frontiersin.orgresearchgate.netfrontiersin.org
Neoxanthin Xanthophyll A precursor for the C13-norisoprenoid β-damascenone. frontiersin.orgresearchgate.net

Oxidative Breakdown Mechanisms in Natural Environments

The transformation of carotenoids into this compound is driven by oxidative breakdown, which can occur through both non-enzymatic and enzymatic pathways. researchgate.netscielo.org.za These degradation mechanisms are prevalent in natural environments where carotenoids are exposed to various oxidative stressors.

Non-Enzymatic (Abiotic) Degradation: In the environment, carotenoids are susceptible to degradation by factors such as light, heat, and oxygen. scielo.org.zanih.gov Their highly conjugated double bond system makes them prone to photo-oxidation and thermal degradation. nih.govnih.gov The presence of oxygen can lead to autoxidation, a process that cleaves the carotenoid molecule into smaller, volatile fragments, including C13-norisoprenoids. nih.govajchem-a.com This chemical degradation is a significant pathway for the formation of this compound and related compounds in various matrices, from ripening grapes to aging wine. frontiersin.org The process often involves the generation of reactive oxygen species (ROS) that attack the carotenoid's polyene chain, leading to cleavage. frontiersin.orgmdpi.com

Enzymatic (Biotic) Degradation: In biological systems, the breakdown of carotenoids is a controlled process mediated by specific enzymes. researchgate.netresearchgate.net This enzymatic oxidation is considered a primary route for the biogeneration of C13-norisoprenoids. researchgate.net The process involves the targeted cleavage of specific double bonds within the carotenoid structure, leading to the formation of defined apocarotenoids rather than a random assortment of breakdown products. This specificity suggests a highly regulated metabolic function for these enzymes. frontiersin.orgfrontiersin.org

Elucidation of Enzymatic Systems in Biosynthesis

The primary enzymes implicated in the biosynthesis of this compound and other apocarotenoids are Carotenoid Cleavage Dioxygenases (CCDs). frontiersin.orgnih.govfrontiersin.org These non-heme iron enzymes catalyze the oxidative cleavage of double bonds in the carotenoid backbone. frontiersin.orgresearchgate.net

Several studies have identified and characterized CCDs in various plants, linking their activity to the production of norisoprenoid volatiles. frontiersin.org For example, the PpCCD4 enzyme in peaches has been shown to influence the degradation of carotenoids and the subsequent accumulation of norisoprenoid compounds. frontiersin.org In grapevines, the expression of CCD genes often correlates with the accumulation of C13-norisoprenoids during berry development. frontiersin.orgresearchgate.net

Despite this, the precise enzymatic system responsible for the formation of this compound has not been definitively characterized in all organisms. researchgate.net While CCDs are the accepted class of enzymes, identifying the specific CCD isozyme that acts on precursors like lutein to yield this compound is an ongoing area of research. The first step in the proposed biogenetic pathway involves the regiospecific action of these oxygenases on the carotenoid substrate. researchgate.net Further research is needed to isolate and characterize the specific enzymes and to fully understand their substrate specificity and reaction mechanisms in the context of this compound synthesis.

Comparative Biosynthetic Research with Related Metabolites

The biosynthesis of this compound is closely linked to that of other C13-norisoprenoids, most notably its direct analogue, loliolide.

This compound and Loliolide: this compound and loliolide often co-occur in nature and are considered to be biosynthetically related. mdpi.comresearchgate.net Loliolide is the saturated counterpart to this compound. Chemical syntheses have demonstrated that both compounds can be derived from a common precursor, megastigma-4,6,8-trien-3-one, highlighting their close structural and biogenetic relationship. oup.comoup.com It has been suggested that one may be a precursor to the other in certain biological systems, potentially through enzymatic reduction or oxidation.

Other C13-Norisoprenoids: this compound is part of a larger family of C13-norisoprenoids that are all derived from carotenoid degradation. frontiersin.orgscielo.org.za This family includes important aroma compounds such as β-ionone (from β-carotene), β-damascenone (from neoxanthin), and vitispirane. frontiersin.orgresearchgate.net The biosynthetic pathways for these compounds all share the initial step of carotenoid cleavage by CCD enzymes. The diversity of the resulting C13-norisoprenoids is determined by the specific carotenoid precursor and the position of the enzymatic cleavage. Comparative studies of these pathways help to elucidate the range of substrates that CCD enzymes can act upon and the variety of bioactive and aromatic compounds that can be generated from a limited set of carotenoid precursors.

Table 2: Comparison of Related C13-Norisoprenoid Metabolites

Compound Precursor(s) Structural Relationship to this compound
Loliolide Lutein, Zeaxanthin Saturated analogue; often co-occurs. mdpi.comresearchgate.net
β-Ionone β-Carotene Shares the C13-norisoprenoid skeleton; key aroma compound. frontiersin.orgresearchgate.net
β-Damascenone Neoxanthin, Violaxanthin Shares the C13-norisoprenoid skeleton; key aroma compound. frontiersin.org
Vitispirane Carotenoids Shares the C13-norisoprenoid skeleton; common in grapes. frontiersin.orgresearchgate.net
3-Oxoactinidol Megastigmanes Can be synthesized from the same precursors as this compound. oup.comoup.com

Biological Activities and Mechanistic Research in Vitro and in Vivo Studies

Allelopathic Research and Ecological Interactions

Allelopathy refers to the chemical inhibition of one plant by another, due to the release into the environment of substances acting as germination or growth inhibitors. Dehydrololiolide has been identified as a significant allelochemical in several plant species.

Growth Inhibitory Effects on Plant Species

This compound has demonstrated significant growth inhibitory effects on a variety of plant species, playing a role in the allelopathic potential of the plants that produce it.

Oryza sativa (Rice): In laboratory bioassays, this compound isolated from the invasive species Ludwigia decurrens suppressed the growth of rice seedlings in a concentration-dependent manner. mdpi.comdntb.gov.ua Significant suppression of both coleoptile and root growth was observed at concentrations of 0.03 mM and higher. mdpi.com The concentrations required for 50% inhibition (IC50) of coleoptile and root growth were determined to be 0.097 mM and 0.083 mM, respectively. mdpi.com

Echinochloa crus-galli (Barnyard Grass): this compound also exhibited inhibitory activity against this common paddy weed. mdpi.comdntb.gov.ua Similar to its effect on rice, growth suppression of the coleoptiles and roots of E. crus-galli was significant at concentrations of 0.03 mM and above. mdpi.com The IC50 values for the coleoptile and root growth of barnyard grass were 0.297 mM and 0.255 mM, respectively. mdpi.com

Monochoria vaginalis (Pickerelweed): Aqueous methanol (B129727) extracts of Ludwigia decurrens, containing this compound, showed allelopathic activity against this aquatic weed, inhibiting its growth in a concentration-dependent manner. mdpi.comdntb.gov.ua

Lepidium sativum (Cress): The allelopathic activity of this compound has been documented against this terrestrial plant. mdpi.comresearchgate.net Studies on compounds isolated from Elaeocarpus floribundus and Albizia richardiana have shown that this compound and related compounds can significantly suppress the growth of cress seedlings. researchgate.net

Italian Ryegrass (Lolium multiflorum): Aqueous methanol extracts from plants known to produce this compound, such as Polygonum chinense, have demonstrated significant growth inhibition of Italian ryegrass seedlings. researchgate.net

Alfalfa (Medicago sativa): The growth of alfalfa seedlings has also been shown to be inhibited by plant extracts containing this compound, such as those from Elaeocarpus floribundus and Polygonum chinense. researchgate.netresearchgate.netnih.gov

Interactive Data Table: IC50 Values of this compound on Plant Growth

Target Plant SpeciesPlant PartIC50 Value (mM)
Oryza sativa (Rice)Coleoptile0.097 mdpi.com
Oryza sativa (Rice)Root0.083 mdpi.com
Echinochloa crus-galli (Barnyard Grass)Coleoptile0.297 mdpi.com
Echinochloa crus-galli (Barnyard Grass)Root0.255 mdpi.com

Role in Invasive Plant Species Allelopathy

Allelopathy is a key mechanism contributing to the invasive success of many non-native plant species. frontiersin.org this compound has been identified as an allelochemical in several invasive plants, where it contributes to their competitive advantage.

The invasive plant Ludwigia decurrens, which poses a significant threat to rice production and wetland ecosystems, produces both loliolide (B148988) and this compound. mdpi.comdntb.gov.ua These compounds are believed to be involved in the plant's ability to outcompete native species. mdpi.com The release of these allelochemicals into the surrounding environment can suppress the germination and growth of neighboring plants, including crops like rice and native wetland flora. mdpi.comfrontiersin.orgresearchgate.net This chemical interference gives L. decurrens an advantage in acquiring resources, contributing to its invasiveness. mdpi.comfrontiersin.org Similarly, the presence of this compound in other invasive species suggests its broader role in facilitating plant invasions. researchgate.netfrontiersin.org

Environmental Release Mechanisms of Allelochemicals

Allelochemicals like this compound are synthesized and stored within various plant tissues and can be released into the environment through several mechanisms. mdpi.com These include:

Decomposition of Plant Residues: When plants die, the decomposition of their biomass, including leaves, roots, and rhizomes, can release stored allelochemicals into the soil. mdpi.com

Leaching: Rainwater or irrigation can wash allelochemicals from the leaves and other aerial parts of plants onto the soil below.

Root Exudation: Plants can actively or passively release chemical compounds from their roots into the surrounding soil.

Volatilization: Some allelochemicals can be released into the atmosphere as volatile compounds from the leaves.

These release mechanisms allow this compound to accumulate in the soil and surrounding water, where it can exert its inhibitory effects on other organisms. mdpi.com

Enzyme Inhibition Studies

Beyond its role in ecological interactions, this compound has been investigated for its ability to inhibit specific enzymes, suggesting potential pharmacological applications.

Anticholinesterase Activity Research

Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical for the proper functioning of the nervous system. Inhibitors of these enzymes are used in the treatment of conditions like Alzheimer's disease.

This compound has been identified as having anticholinesterase activity. mdpi.comresearchgate.netnih.gov Studies have shown that it can inhibit both AChE and BChE. One study reported IC50 values of 18.3 μM for AChE and 42.7 μM for BChE. Molecular docking simulations suggest that the lactone carbonyl group of this compound forms a hydrogen bond with the Tyr337 residue in the peripheral anionic site of AChE.

Interactive Data Table: Anticholinesterase Activity of this compound

EnzymeIC50 Value
Acetylcholinesterase (AChE)18.3 μM
Butyrylcholinesterase (BChE)42.7 μM

Aromatase Inhibitory Activity

Aromatase is a key enzyme in the biosynthesis of estrogens and is a target for the treatment of hormone-dependent breast cancer. nih.gov Research has explored the potential of natural products, including this compound, as aromatase inhibitors.

In a cell-based bioassay using SK-BR-3 cells, (-)-dehydrololiolide, isolated from Brassaiopsis glomerulata, demonstrated moderate aromatase inhibitory activity, showing 21.8% of control activity at a concentration of 50 μM. nih.govcsuohio.edu However, in an enzyme-based assay, its activity was much lower, suggesting a possible indirect mechanism of action or modulation of aromatase expression rather than direct enzyme inhibition. csuohio.educsuohio.eduresearchgate.net The compound is thought to bind to the aromatase enzyme, thereby inhibiting its function and reducing estrogen synthesis.

Cell-Based Bioassays (e.g., SK-BR-3 cells)

This compound has been evaluated for its biological effects using cell-based bioassays, with a notable focus on human breast cancer cell lines. The SK-BR-3 cell line, which is characterized by the overexpression of the HER2 (human epidermal growth factor receptor 2) gene product, has been a key model in this research. atcc.orgmskcc.orgcytion.cominnoprot.com

In a significant study, (-)-Dehydrololiolide, isolated from the ethyl acetate (B1210297) extract of Brassaiopsis glomerulata leaves, demonstrated notable inhibitory effects in a cell-based aromatase inhibition assay using SK-BR-3 cells. researchgate.netnih.gov The compound showed an activity level of 21.8% of control activity (PCA) at a concentration of 50 µM. csuohio.eduthieme-connect.com Researchers observed that there was no statistically significant difference between the aromatase inhibition exhibited by this compound and the positive control, letrozole, a clinically used aromatase inhibitor. csuohio.edunih.gov

This activity in a cell-based system points towards the potential of this compound to modulate estrogen production within a cellular environment, a key process in the progression of hormone-responsive breast cancer. nih.gov

Table 1: Cell-Based Bioassay of this compound

CompoundCell LineAssay TypeConcentrationActivity (% of Control Activity)Reference
(-)-DehydrololiolideSK-BR-3Aromatase Inhibition50 µM21.8 csuohio.eduthieme-connect.com
Enzyme-Based Aromatase Inhibition Assays

To further understand the mechanism of action, this compound was also tested in enzyme-based aromatase inhibition assays. These assays directly measure the compound's ability to inhibit the aromatase enzyme, which is responsible for the conversion of androgens to estrogens. nih.gov

Interestingly, in contrast to its activity in cell-based assays, (-)-Dehydrololiolide was found to be largely inactive in the enzyme-based radiometric aromatase inhibition assay, showing 91.5% of control activity at a concentration of 20 µg/mL. csuohio.edunih.gov This suggests that this compound does not directly inhibit the catalytic activity of the aromatase enzyme itself. This finding is significant when compared to other compounds isolated from the same source, such as linoleic acid, which was active in the enzyme-based assay but inactive in the cell-based assay. researchgate.netnih.gov

Table 2: Enzyme-Based Aromatase Inhibition Assay of this compound

CompoundAssay TypeConcentrationActivity (% of Control Activity)Reference
(-)-DehydrololiolideEnzyme-Based Radiometric Aromatase Inhibition20 µg/mL91.5 csuohio.edunih.gov
Mechanisms of Aromatase Modulation

The discrepancy in activity between cell-based and enzyme-based assays strongly indicates that this compound modulates aromatase through an indirect mechanism. csuohio.edunih.gov Rather than being a direct enzymatic inhibitor, it is hypothesized that this compound may act by suppressing the expression of the aromatase enzyme. csuohio.edunih.gov

This proposed mechanism is analogous to that of certain chlorinated monoterpenoid pesticides, which have been shown to decrease aromatase activity in SK-BR-3 cells not by direct inhibition, but by antagonizing the estrogen-related receptor α-1 (ERRα-1), a key regulator of aromatase expression. csuohio.edunih.gov Further research is needed to elucidate the precise molecular targets and pathways through which this compound exerts its modulatory effects on aromatase expression.

Antioxidant Activity and Oxidative Stress Modulation

This compound has been identified as a compound with notable antioxidant properties. researchgate.netresearchgate.netmdpi.com It is suggested that its mode of action includes the ability to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress within biological systems. Oxidative stress, an imbalance between the production of oxidants and the body's antioxidant defenses, can lead to cellular damage and is implicated in various pathological conditions. nih.gov

The capacity of this compound to modulate oxidative stress suggests it could play a role in protecting cells from damage. This antioxidant activity is a recurring theme in studies of compounds isolated from various natural sources, including plants of the Viola genus, where flavonoids and other constituents are known to possess antioxidant effects. oup.com

Anti-inflammatory and Neuroinflammatory Modulatory Effects

Research has also documented the anti-inflammatory and anti-neuroinflammatory effects of this compound. researchgate.netresearchgate.netmdpi.com Studies indicate that this compound can inhibit pro-inflammatory mediators, making it a subject of interest for its potential therapeutic applications in inflammatory conditions.

For instance, extracts from Brassaiopsis glomerulata, from which this compound has been isolated, have been reported to inhibit carrageenan-induced swelling in rat paws, a common model for studying anti-inflammatory effects. csuohio.edu The anti-neuroinflammatory activity of this compound has also been specifically noted. researchgate.netmdpi.com

Modulation of Cellular Processes and Biological Pathways

The mode of action of this compound involves the modulation of cellular processes through its interaction with specific biological pathways. Its antioxidant and anti-inflammatory activities are manifestations of these interactions. By intervening in pathways related to oxidative stress and inflammation, this compound can influence cellular health and response to stressors. This modulation of fundamental cellular processes is a key area of ongoing research, with investigations aiming to uncover its potential in preventing or addressing conditions linked to these pathways.

Other Documented Biological Actions

Beyond its effects on aromatase, oxidative stress, and inflammation, this compound has been associated with other biological activities. Its aromatase-inhibiting properties in cell-based assays suggest a potential role in the context of hormone-dependent cancers, such as certain types of breast cancer. csuohio.eduthieme-connect.com

Additionally, studies have reported that this compound exhibits anticholinesterase activity, which is relevant to the modulation of neurotransmission. researchgate.netfrontiersin.org Allelopathic activity, where a compound produced by one plant influences the growth of another, has also been documented for this compound against the terrestrial plant Lepidum sativum. researchgate.netmdpi.com While some studies on related compounds or extracts from which this compound was isolated have mentioned antiviral or antibacterial properties, these activities have not been specifically and solely attributed to this compound itself in the reviewed literature. researchgate.netresearchgate.netnih.gov

Compound Names Mentioned in this Article

Structure Activity Relationship Sar Investigations

Comparative Analysis with Loliolide (B148988) and Structural Homologs

Dehydrololiolide is structurally very similar to its more saturated homolog, loliolide. The primary difference between the two is the functional group at the C-3 position: this compound possesses a ketone, while loliolide has a hydroxyl group. This seemingly minor variation leads to significant differences in biological potency, particularly in their allelopathic activities.

Research comparing the two compounds isolated from the invasive plant Ludwigia decurrens has demonstrated that loliolide exhibits substantially greater inhibitory activity against the growth of rice (Oryza sativa) and the paddy weed Echinochloa crus-galli. mdpi.com The concentration required to cause 50% inhibition (IC₅₀) of growth is consistently lower for loliolide, indicating higher potency. Specifically, the inhibitory activity of loliolide was found to be approximately 3.5 to 3.9 times greater than that of this compound, depending on the plant species and whether coleoptile or root growth was measured. mdpi.com This suggests that both compounds contribute to the plant's competitive advantage, but loliolide is the more powerful allelochemical of the two. mdpi.comresearchgate.net

Below is an interactive data table summarizing the comparative allelopathic activities.

Interactive Table: Comparative Allelopathic Activity of this compound and Loliolide
CompoundTest SpeciesInhibited PartIC₅₀ (mM) mdpi.com
This compoundOryza sativaColeoptile0.097
This compoundOryza sativaRoot0.083
This compoundEchinochloa crus-galliColeoptile0.297
This compoundEchinochloa crus-galliRoot0.255
LoliolideOryza sativaColeoptile0.025
LoliolideOryza sativaRoot0.022
LoliolideEchinochloa crus-galliColeoptile0.081
LoliolideEchinochloa crus-galliRoot0.064

Identification of Key Structural Features for Biological Potency (e.g., Allelopathy, Enzyme Inhibition)

The differing activities of this compound and its analogs allow for the identification of key structural motifs required for biological potency.

Allelopathy : The comparative data strongly suggests that the functionality at the C-3 position is a critical determinant of allelopathic potency. The presence of a hydroxyl group at C-3 in loliolide, as opposed to the C-3 ketone in this compound, appears to enhance its growth-inhibitory activity significantly. mdpi.com This indicates that the hydrogen-bonding capability and stereochemistry of the hydroxyl group may be crucial for the molecule's interaction with its biological target in plants.

Enzyme Inhibition : this compound has been investigated for its ability to inhibit various enzymes.

Cholinesterase Inhibition : Both this compound and loliolide have been reported to possess anticholinesterase activities, which is relevant for potential applications in neurodegenerative disease research. frontiersin.org The bicyclic lactone core is a common feature in many natural products with such activity, suggesting its importance.

Computational Chemistry and Molecular Modeling in SAR Studies

Computational chemistry and molecular modeling are powerful tools used to rationalize and predict the structure-activity relationships of bioactive compounds like this compound at a molecular level. nih.gov These in silico methods complement experimental data by providing insights into the interactions between a ligand (the compound) and its biological target (e.g., an enzyme).

Techniques such as molecular docking are frequently employed. nih.govnih.gov In a typical docking study, a three-dimensional model of the target protein is used to predict the preferred binding orientation and affinity of the compound. For this compound's enzyme inhibitory activities, docking simulations can model how the molecule fits into the active site of enzymes like aromatase or acetylcholinesterase. researchgate.net These models can identify key interactions, such as hydrogen bonds between the compound's oxygen atoms and amino acid residues in the enzyme's binding pocket, or hydrophobic interactions involving the carbon skeleton.

Quantitative Structure-Activity Relationship (QSAR) models are another computational approach. nih.gov QSAR studies aim to build statistical models that correlate variations in a compound's physicochemical properties (described by molecular descriptors like lipophilicity, electronic properties, and shape) with changes in its biological activity. nih.gov For a series of this compound analogs, a QSAR model could predict the inhibitory potency of new, unsynthesized derivatives, thereby guiding the design of more effective compounds and prioritizing synthetic efforts. These computational approaches are integral to modern drug discovery and agrochemical development, allowing for a more rational, efficient, and accelerated optimization of lead compounds. mdpi.com

Analytical Methodologies for Research and Characterization

Isolation and Purification Techniques (e.g., Bioassay-Guided Fractionation)

The isolation of dehydrololiolide from natural sources is a multi-step process that typically begins with solvent extraction of the source material, such as plant leaves or whole plants. nih.govmdpi.comtandfonline.com The choice of solvent is critical, with methanol (B129727), aqueous methanol, and ethyl acetate (B1210297) being commonly employed. nih.govmdpi.com Following initial extraction, the crude extract is often partitioned between immiscible solvents (e.g., ethyl acetate and water) to separate compounds based on polarity. mdpi.com

A powerful strategy for isolating bioactive compounds like this compound is bioassay-guided fractionation. nih.govmdpi.comcsuohio.eduresearchgate.net This approach involves systematically separating the crude extract into fractions and testing the biological activity of each fraction. mdpi.comcsuohio.edu The most active fractions are then subjected to further rounds of separation until a pure, active compound is isolated. mdpi.comcsuohio.edu For instance, this compound was isolated from Brassaiopsis glomerulata by tracking aromatase inhibition activity through various fractionation steps. nih.govcsuohio.edunih.gov Similarly, its isolation from the invasive plant Ludwigia decurrens was guided by its allelopathic activity against rice seedlings. mdpi.com

Various chromatographic methods are essential for the purification of this compound from the active fractions. These techniques include:

Silica (B1680970) Gel Column Chromatography: Used for initial separation of the ethyl acetate fraction, separating components based on their polarity. mdpi.comtandfonline.com

Sephadex LH-20 Column Chromatography: A size-exclusion chromatography method used for further purification of fractions obtained from silica gel chromatography. mdpi.com

Preparative High-Performance Liquid Chromatography (HPLC): Often the final step to yield the pure compound. nih.gov Reversed-phase HPLC is commonly used for this purpose. nih.gov

For example, the isolation from Nicotiana tabacum involved chromatography on silica gel followed by preparative gas-liquid chromatography (GLC) to yield colorless crystals of this compound. tandfonline.com

Table 1: Examples of this compound Isolation and Purification

Source OrganismInitial ExtractionFractionation/Purification MethodsGuidance MethodReference
Brassaiopsis glomerulataMethanol extraction, followed by partitioning into petroleum ether and ethyl acetate extracts.Si gel vacuum liquid chromatography, preparative reversed-phase HPLC.Aromatase inhibition bioassay. nih.gov
Ludwigia decurrens80% aqueous methanol.Partition with ethyl acetate, silica gel column chromatography, Sephadex LH-20, ODS cartridges.Allelopathic activity bioassay using Oryza sativa (rice). mdpi.com
Nicotiana tabacum (Burley tobacco)Extraction of neutral volatiles.Chromatography on SiO₂, preparative Gas-Liquid Chromatography (GLC).Not specified (part of general constituent investigation). tandfonline.com
Portulaca oleracea L.Not specified.Various chromatographic methods.Anticholinesterase activity bioassay. tandfonline.comresearchgate.net

Spectroscopic Characterization (e.g., NMR, Mass Spectrometry)

Once isolated, the definitive identification of this compound requires structural elucidation using spectroscopic methods. tandfonline.comresearchgate.net Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools for this characterization, often supplemented by Infrared (IR) and Ultraviolet (UV) spectroscopy. tandfonline.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound. tandfonline.com For this compound, the molecular formula has been confirmed as C₁₁H₁₄O₃. tandfonline.com The mass spectrum also provides information about the compound's structure through its fragmentation pattern. tandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H (proton) and ¹³C (carbon) NMR spectroscopy are indispensable for mapping the carbon-hydrogen framework of the molecule. mdpi.combas.bg One- and two-dimensional NMR experiments (like COSY, HMQC, and HMBC) are used to assign all proton and carbon signals and establish connectivity within the molecule. tandfonline.com

Infrared (IR) and Ultraviolet (UV) Spectroscopy: IR spectroscopy helps identify functional groups. The spectrum of this compound shows characteristic absorption bands for an α,β-unsaturated γ-lactone (around 1750 cm⁻¹ and 1629 cm⁻¹) and an isolated carbonyl group (around 1728 cm⁻¹). tandfonline.com UV spectroscopy confirms the presence of the conjugated system, with a maximum absorption (λmax) at approximately 212 nm. tandfonline.com

Table 2: Spectroscopic Data for this compound

Analytical TechniqueObserved DataReference
High-Resolution MS Molecular Formula: C₁₁H₁₄O₃ (Found: 194.096, Calculated: 194.094) tandfonline.com
Mass Spectrometry (m/e) 194 (M⁺, 53%), 179 (16%), 152 (26%), 151 (100%), 137 (22%), 110 (48%), 109 (35%), 81 (23%) tandfonline.com
UV Spectroscopy (in EtOH) λₘₐₓ: 212 nm (ε 13,500) tandfonline.com
IR Spectroscopy (KBr, cm⁻¹) 1750, 1728, 1629 tandfonline.com

Table 3: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

Chemical Shift (δ ppm)MultiplicityIntegration (No. of H)AssignmentReference
5.82s1HVinyl H tandfonline.com
2.87d (J=13 Hz)1Hα-methylene of C=O tandfonline.com
2.62d (J=13 Hz)1Hα-methylene of C=O tandfonline.com
2.38s2Hα-methylene of C=O tandfonline.com
1.57s3HMethyl on C-O tandfonline.com
1.44s3Hgem-dimethyl tandfonline.com
1.30s3Hgem-dimethyl tandfonline.com

Chromatographic Analysis (e.g., HPLC, UPLC-MS/MS for metabolomics)

Chromatography is the cornerstone for both the preparative isolation and the analytical quantification of this compound. nih.govunl.edu High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry, are the most powerful techniques in this regard. sysrevpharm.orgdshs-koeln.de

High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the final purification (preparative HPLC) and analytical quantification of this compound. nih.gov Reversed-phase liquid chromatography (RPLC) is the most common mode used in metabolomics, employing columns like C18 that separate compounds based on their hydrophobicity. nih.govsysrevpharm.org For instance, the purification of this compound from Brassaiopsis glomerulata utilized a reversed-phase HPLC system with a water-acetonitrile gradient, with detection at 220 and 254 nm. nih.gov

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS): UPLC is an evolution of HPLC that uses columns with smaller particle sizes (<2 µm), resulting in significantly faster analysis times, greater resolution, and increased sensitivity. dshs-koeln.deresearchgate.net When coupled with a tandem mass spectrometer (MS/MS), UPLC becomes a highly selective and sensitive tool for targeted and untargeted metabolomics. mdpi.comnih.gov This technique allows for the rapid detection and quantification of this compound even at very low concentrations within complex biological matrices like plant extracts or biofluids. researchgate.netdshs-koeln.denih.gov The UPLC separates the components of the mixture, which are then ionized and analyzed by the mass spectrometer, providing both retention time and mass-to-charge ratio data for unambiguous identification. youtube.com

Table 4: Chromatographic Methods for this compound Analysis

TechniqueColumn TypeMobile Phase ExampleDetection MethodApplicationReference
Preparative HPLCReversed-PhaseWater-acetonitrile gradientUV (220 and 254 nm)Purification nih.gov
UPLC-MS/MSReversed-Phase (e.g., C18)Water and acetonitrile/methanol, often with formic acid.Tandem Mass Spectrometry (e.g., Triple Quadrupole, QToF)Metabolomics, quantification in complex mixtures. researchgate.netmdpi.comnih.gov
Preparative GLCNot specifiedNot specifiedNot specifiedPurification from volatile fraction. tandfonline.com

Future Research Directions and Applications in Chemical Biology

Elucidation of Undiscovered Biosynthetic Enzymes and Pathways

While the origin of dehydrololiolide from carotenoid degradation is established, the specific enzymatic machinery and complete biosynthetic pathways remain largely uncharacterized. Future research will likely focus on identifying and characterizing the key enzymes responsible for the transformation of carotenoids into this compound. This endeavor is critical for several reasons. A deeper understanding of these enzymatic mechanisms will provide fundamental insights into plant and microbial metabolism. mdpi.com

Moreover, the elucidation of these pathways is a prerequisite for leveraging synthetic biology approaches. mdpi.com By identifying the genes encoding these enzymes, it becomes possible to engineer microorganisms or plants for the enhanced production of this compound and related compounds. Recent advancements in comparative transcriptomics and co-expression analysis have proven effective in identifying enzymes involved in complex alkaloid biosynthesis and could be applied to the this compound pathway. nih.gov

Exploration of Novel Biological Targets and Signaling Pathways

This compound has been reported to exhibit a range of biological activities, including anticholinesterase, anti-inflammatory, antioxidant, and aromatase inhibitory effects. researchgate.netnih.govnih.gov However, the precise molecular targets and the signaling pathways through which it exerts these effects are not fully understood. Future investigations should aim to deconstruct these mechanisms.

For instance, its reported anti-inflammatory properties may involve the modulation of key signaling cascades such as the NF-κB and MAPK pathways, which are often implicated in inflammation. mdpi.com Similarly, identifying the specific cholinesterase isoforms inhibited by this compound and its binding mode would be crucial for its potential development as a therapeutic agent for neurodegenerative diseases. Studies have also pointed to its potential to inhibit the mTOR signaling pathway in cancer cells and to interact with targets such as HMGCR, PTGS2, ESR1, PPARG, and PGR, which are relevant to liver cancer. researchgate.netnih.gov Further research is needed to validate these interactions and explore their therapeutic implications.

Opportunities in Synthetic Biology and Chemoenzymatic Synthesis

The discovery of the biosynthetic enzymes for this compound will unlock significant opportunities in synthetic biology and chemoenzymatic synthesis. mdpi.com Synthetic biology platforms, such as engineered microbial hosts, could be developed for the sustainable and scalable production of this compound, overcoming the limitations of extraction from natural sources. scruttonlab.com

Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the versatility of chemical reactions, offers a powerful strategy for producing this compound and its derivatives. nih.govnih.gov This approach allows for the creation of novel analogues with potentially enhanced or new biological activities. nih.gov By leveraging enzymes for specific transformations, complex stereochemical features can be installed with high precision, which is often challenging to achieve through purely chemical methods. frontiersin.org

Applications in Agrochemistry and Ecological Management Research

This compound has demonstrated significant allelopathic and phytotoxic properties, suggesting its potential as a natural herbicide. nih.govresearchgate.net Allelopathic compounds isolated from plants can offer an environmentally friendly alternative to synthetic herbicides for weed control. nih.gov Studies have shown that this compound can inhibit the growth of various plant species, including common weeds. researchgate.netresearchgate.netmdpi.com

Future research in this area should focus on several key aspects:

Efficacy and Spectrum of Activity: Determining the effective concentrations of this compound required to control a broad range of weed species while ensuring crop safety.

Mode of Action: Investigating the physiological and molecular mechanisms by which this compound exerts its phytotoxic effects.

Formulation and Delivery: Developing stable and effective formulations for practical application in agricultural settings.

Ecological Impact: Assessing the environmental fate and non-target effects of this compound to ensure its ecological safety. researchgate.net

The use of this compound and other allelochemicals could play a crucial role in sustainable weed management strategies, reducing reliance on synthetic pesticides. researchgate.net

Advanced Molecular Modeling and Computational Studies for Mechanism Exploration

Advanced molecular modeling and computational techniques are invaluable tools for exploring the mechanisms of action of bioactive compounds like this compound. semanticscholar.org Molecular docking studies can predict the binding modes of this compound with its potential protein targets, such as aromatase, cholinesterase, and various signaling proteins. nih.govsemanticscholar.org These computational predictions can guide experimental validation and the design of more potent derivatives.

Molecular dynamics simulations can further provide insights into the stability of the ligand-protein complexes and the conformational changes induced upon binding. nih.govsemanticscholar.org For instance, simulations could elucidate how this compound interacts with the active site of the aromatase enzyme, providing a rationale for its inhibitory activity. semanticscholar.org These computational approaches, when integrated with experimental data, can accelerate the process of target identification and mechanism elucidation.

Development of Research Probes and Tool Compounds

This compound and its derivatives can be developed into valuable research probes and tool compounds to investigate biological processes. nih.gov By attaching reporter tags, such as fluorescent dyes or biotin, to the this compound scaffold, researchers can create chemical probes to visualize and identify its cellular targets. These labeled probes are instrumental in target deconvolution studies, a critical step in phenotypic drug discovery. nih.gov

Furthermore, the development of a library of this compound analogues with varying potencies and selectivities can help to establish structure-activity relationships (SAR). This information is crucial for optimizing the lead compound into a potent and selective drug candidate. These tool compounds can also be used to probe the function of specific proteins or pathways in a cellular context, contributing to a deeper understanding of complex biological systems. nih.gov

Q & A

Q. What safety protocols are critical when handling this compound in vivo studies?

  • Methodological Answer : Follow institutional animal care guidelines (e.g., IACUC) for dosing and euthanasia. For occupational safety, use PPE (gloves, lab coats) and conduct experiments in fume hoods. Acute toxicity data (e.g., LD₅₀) must inform dosing limits. Include negative control groups to distinguish compound-specific effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.